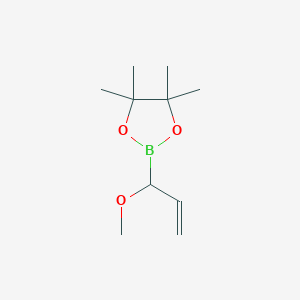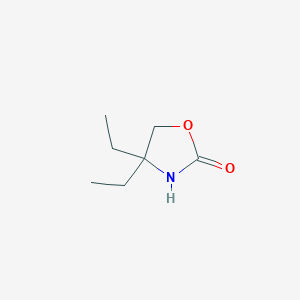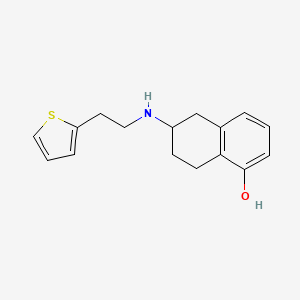
Depropyl Rotigotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Depropyl Rotigotine is a derivative of Rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson’s disease and restless leg syndrome. Rotigotine is known for its ability to mimic the effects of dopamine, a neurotransmitter that plays a crucial role in motor control and other functions. This compound, specifically, is a compound that has been studied for its potential therapeutic benefits and unique chemical properties .
準備方法
The synthesis of Depropyl Rotigotine involves several steps, starting from the basic structure of Rotigotine. The primary synthetic route includes the removal of the propyl group from Rotigotine, which can be achieved through various chemical reactions. One common method involves the use of strong acids or bases to facilitate the depropylation process. Industrial production methods often employ high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反応の分析
Depropyl Rotigotine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as a model compound to study the effects of depropylation on the chemical properties of dopamine agonists.
Biology: Research has shown that Depropyl Rotigotine can influence various biological pathways, making it a valuable tool for studying neurotransmitter functions.
Medicine: Its potential therapeutic benefits for conditions like Parkinson’s disease and restless leg syndrome are of significant interest. Studies have shown that it can improve motor function and reduce symptoms in patients.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
Depropyl Rotigotine exerts its effects by activating dopamine receptors in the brain, mimicking the action of the neurotransmitter dopamine. This activation leads to improved motor control and other beneficial effects. The molecular targets of this compound include the D1, D2, and D3 dopamine receptors. The pathways involved in its mechanism of action are similar to those of other dopamine agonists, leading to increased dopamine signaling and improved neurological function .
類似化合物との比較
Depropyl Rotigotine is unique compared to other dopamine agonists due to its specific chemical structure and depropylation. Similar compounds include:
Rotigotine: The parent compound, known for its use in treating Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A dopamine agonist with a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its depropylated structure, which may offer distinct pharmacological properties and therapeutic benefits .
特性
分子式 |
C16H19NOS |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2 |
InChIキー |
RDMWWGLKUMLLTG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


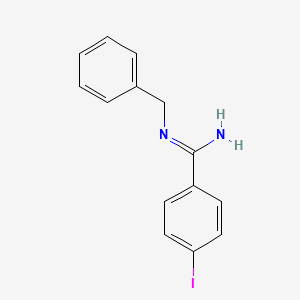
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
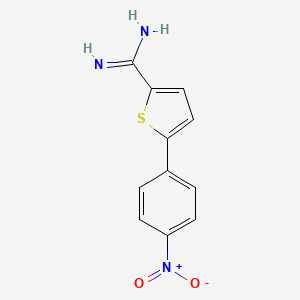

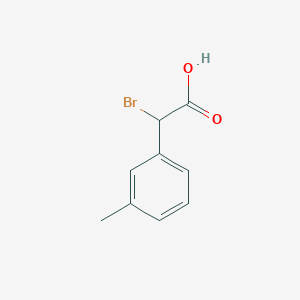
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
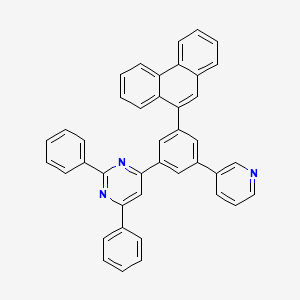
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
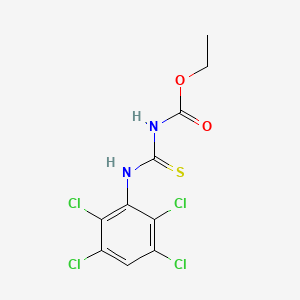
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
